molecular formula C3H2ClNO B169337 2-cyanoacetyl Chloride CAS No. 16130-58-8

2-cyanoacetyl Chloride

Cat. No. B169337
CAS RN: 16130-58-8
M. Wt: 103.51 g/mol
InChI Key: GEQZTCMVWVDEDF-UHFFFAOYSA-N
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Description

2-Cyanoacetyl Chloride, also known as 2-chloroacetyl cyanide, is an organochlorine compound with the molecular formula C3H2ClNO . It is a colorless, volatile liquid with a pungent odor. This compound is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.


Synthesis Analysis

The synthesis of cyanoacetamides, which includes 2-cyanoacetyl Chloride, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular formula of 2-cyanoacetyl Chloride is C3H2ClNO . The average mass is 103.507 Da and the monoisotopic mass is 102.982491 Da .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, including 2-cyanoacetyl Chloride, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

2-Cyanoacetyl Chloride has a density of 1.3±0.1 g/cm3 . Its boiling point is 180.9±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.9±0.3 mmHg at 25°C . The enthalpy of vaporization is 41.7±3.0 kJ/mol . The flash point is 63.2±22.6 °C . The index of refraction is 1.432 .

Scientific Research Applications

Heterocyclic Compound Synthesis

2-Cyanoacetyl chloride, due to its high reactivity, is a fundamental intermediate in the synthesis of a variety of heterocyclic compounds. These compounds are pivotal in the field of medicinal chemistry for their anti-proliferative properties. For instance, the reaction of cyanoacetylhydrazine with chloroacetyl chloride results in heterocyclic compounds that show significant anti-tumor activities against various human tumor cell lines such as breast adenocarcinoma and non-small cell lung cancer (Mohareb, El-Sayed, & Abdelaziz, 2012). Similarly, 2-cyanoacetohydrazide, when used as a starting material alongside 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride, aids in the creation of new heterocyclic compounds that exhibit promising in-vitro anti-proliferative activity (Hekal, Ali, & Abu El‐Azm, 2020).

Synthesis of Functionalized Pyrazoles

2-Cyanoacetyl chloride is crucial in the synthesis of functionalized pyrazoles, which are of interest due to their pharmaceutical properties. The synthesis involves cyanoacetic acid hydrazide derivatives as key intermediates, leading to the creation of novel 3-amino- and 5-aminopyrazole derivatives with potential therapeutic applications (Abdel‐Latif & Khalil, 2015).

Synthesis of Polymeric and Copolymeric Materials

2-Cyanoacetyl chloride is also utilized in the synthesis of polymers and copolymers, which have varied applications, including in the field of material science. For example, the synthesis of poly[N′‐(2‐cyanoacetyl)acrylohydrazide] and its copolymers involves 2-cyanoacetohydrazide reacting with acryloyl chloride. These polymers are analyzed for their metal uptake, ion selectivity, thermal stability, swelling behavior, and morphology, making them applicable in diverse scientific and industrial processes (Elassar, El-sayed, & Ahmed, 2010).

Analytical Chemistry Applications

2-Cyanoacetyl chloride derivatives are used in constructing selective sensors and electrodes for ion determination. A notable application is the construction of a polyvinyl chloride potentiometric sensor for mercury(II) determination, employing 2-(N-pipyridino methyl)-1-cyano cyclohexanol synthesized from 2-cyanoacetyl chloride. This sensor demonstrates a Nernstian response, proving its efficacy in analytical chemistry for precise ion measurement (Rashvand et al., 2020).

Safety And Hazards

2-Cyanoacetyl Chloride is toxic if swallowed and causes severe skin burns and eye damage . It is recommended to avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation. Prolonged or repeated exposure should also be avoided .

properties

IUPAC Name

2-cyanoacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO/c4-3(6)1-2-5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQZTCMVWVDEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyanoacetyl Chloride

CAS RN

16130-58-8
Record name 2-cyanoacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
BP Nandeshwarappa, S Chandrashekharappa… - Chemical Data …, 2021 - Elsevier
… [2,3-b]quinolin-2-ones with 2-cyanoacetyl chloride and potassium carbonate in the presence … 1,2,3-oxadiazole with 2-cyanoacetyl chloride. The structures of all the synthesized products …
Number of citations: 2 www.sciencedirect.com
Y Kobayashi, Y Suzuki, T Ogata, T Kimachi… - Tetrahedron …, 2014 - Elsevier
… of the commercially available N-hydroxyethylaniline (4) with SOCl 2 gave the corresponding chloride 5, which was subjected to an amidation reaction with 2-cyanoacetyl chloride to give …
Number of citations: 15 www.sciencedirect.com
N Tirelli, A Altomare, R Solaro… - Journal für …, 1998 - Wiley Online Library
… In fact 2-cyanoacetyl chloride, obtained by reaction with thionyl chloride in THF solution, resulted to have a lower stability than what reported in the literature [ 161, decomposing not only …
Number of citations: 21 onlinelibrary.wiley.com
EV Mercado-Marin, P Garcia-Reynaga, S Romminger… - Nature, 2014 - nature.com
… homologation of the aldehyde group of 18 using the Ohira–Bestmann method 15 , followed by removal of the t-butoxycarbonyl group and acylation with 2-cyanoacetyl chloride gives …
Number of citations: 153 www.nature.com
DN do Amaral, J Lategahn, HH Fokoue… - Scientific reports, 2019 - nature.com
… Crotonoyl chloride, 2-cyanoacetyl chloride and (E)-4-(dimethylamino) but-2-enoyl chloride were prepared using their corresponding commercial available carboxylic acids in a …
Number of citations: 12 www.nature.com
S Jin, X Sun, D Liu, H Xie, Y Rao - Chemical Papers, 2019 - Springer
The discovery and development of a novel HER-2 tyrosine kinase inhibitor for the treatment of HER2-positive breast cancer are presented in this article. EGFR family has been …
Number of citations: 5 link.springer.com
HS El-Sayed, SM El-Sayed, AMM Mabrouk… - Journal of Polymers and …, 2021 - Springer
The objective of the current work was to evaluate the efficiency of novel antimicrobial edible coatings based on chitosan (CH), sodium alginate (SA), and carboxymethyl cellulose (CMC) …
Number of citations: 79 link.springer.com
PL FISHBEIN - 1984 - search.proquest.com
The reaction of chlorocyanoketene with alkenes and alkynes has been explored and two new syntheses of chlorocyanoketene have been achieved. Specifically, 4-azido-3-chloro-5-…
Number of citations: 2 search.proquest.com
A Altomare, F Ciardelli, B Gallot… - Journal of Polymer …, 2001 - Wiley Online Library
… The use of the acid chloride was avoided because it is known that, under the reaction conditions, 2-cyanoacetyl chloride dimerizes with the elimination of HCl and then polymerizes to a …
Number of citations: 42 onlinelibrary.wiley.com
H Turdi, H Chao, JJ Hangeland, S Ahmad… - Journal of Medicinal …, 2021 - ACS Publications
… Acylation of compounds 7a–g with preformed 2-cyanoacetyl chloride using pyridine as the base in dichloromethane followed by workup of the reaction mixture with concentrated Na 2 …
Number of citations: 6 pubs.acs.org

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